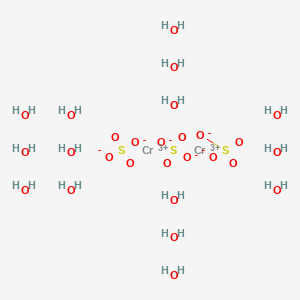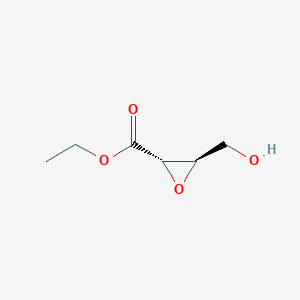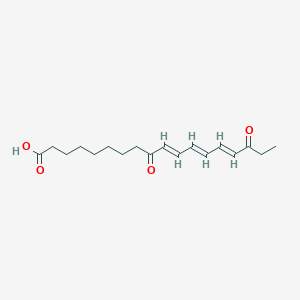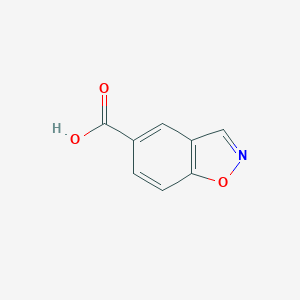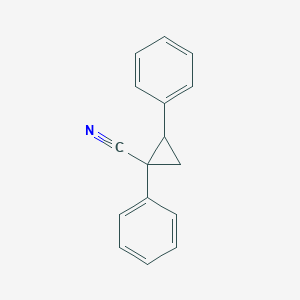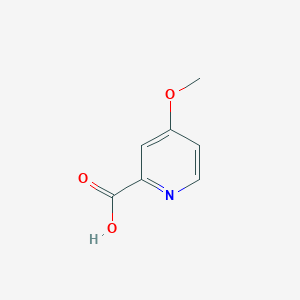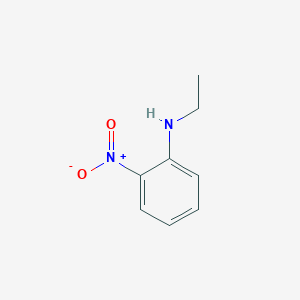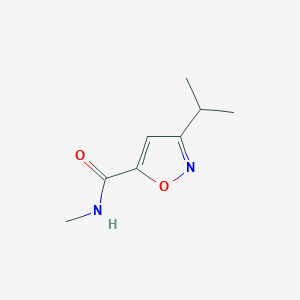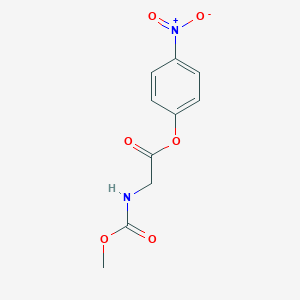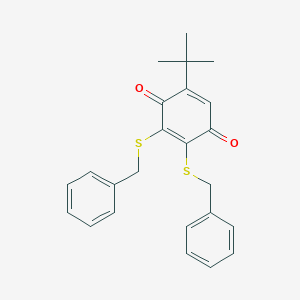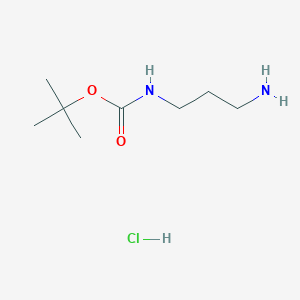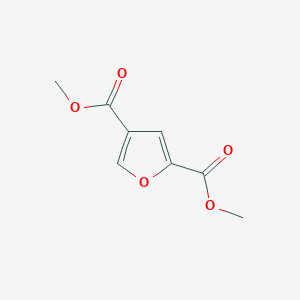
Dimethyl furan-2,4-dicarboxylate
Overview
Description
Dimethyl furan-2,4-dicarboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two carboxylate groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl furan-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the oxidative esterification of furan derivatives. For instance, the compound can be prepared by reacting furan with formaldehyde and subsequent oxidation and esterification steps . Another method involves the copper-catalyzed reactions of furan, furfural, and 2-acetylfuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative esterification processes. These processes are optimized for high yield and purity, often employing catalysts such as gold supported on acidic or basic oxides . The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl furan-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,4-dicarboxylic acid.
Reduction: Hydrogenation of the compound can yield tetrahydrofuran derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as ruthenium on HY zeolite are used for hydrogenation reactions.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic conditions.
Major Products:
Oxidation: Furan-2,4-dicarboxylic acid.
Reduction: Tetrahydrofuran-2,4-dicarboxylate derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl furan-2,4-dicarboxylate has diverse applications in scientific research:
Polymer Chemistry: It is used as a monomer for the synthesis of bio-based polyamides and polyesters.
Materials Science: The compound is explored for its potential in creating high-performance materials with excellent mechanical properties.
Biomass Conversion: The compound is derived from biomass and is studied for its role in sustainable chemical production.
Mechanism of Action
The mechanism of action of dimethyl furan-2,4-dicarboxylate in various reactions involves its functional groups:
Oxidation: The furan ring undergoes oxidative cleavage, leading to the formation of carboxylic acids.
Reduction: Hydrogenation occurs at the double bonds of the furan ring, converting it to a tetrahydrofuran structure.
Substitution: The ester groups are susceptible to nucleophilic attack, leading to the formation of substituted products.
Comparison with Similar Compounds
Dimethyl furan-2,4-dicarboxylate can be compared with other similar compounds such as:
Dimethyl furan-2,5-dicarboxylate: Both compounds are used in polymer synthesis, but the position of the carboxylate groups affects their reactivity and properties.
Dimethyl 3,4-furandicarboxylate: This compound has carboxylate groups at the 3 and 4 positions, leading to different chemical behavior and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it a valuable compound in the synthesis of specialized polymers and materials.
Properties
IUPAC Name |
dimethyl furan-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-11-7(9)5-3-6(13-4-5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNZEMZRQVMDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


